PF-06663195

Catalog No.
S539194
CAS No.
1621585-22-5
M.F
C18H18F3N3O2S
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06663195

CAS Number

1621585-22-5

Product Name

PF-06663195

IUPAC Name

(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine

Molecular Formula

C18H18F3N3O2S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C18H18F3N3O2S/c1-9-4-15(26-24-9)14-6-12-16(7-19)27-17(22)23-18(12,8-25-14)11-3-2-10(20)5-13(11)21/h2-5,12,14,16H,6-8H2,1H3,(H2,22,23)/t12-,14+,16+,18+/m0/s1

InChI Key

JIAYOIBUKDISBO-IYPIGGPWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-06663195

The exact mass of the compound PF-06663195, >=98% (Hplc) is 397.1072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06663195 (CAS: 1621585-22-5) is a highly potent, CNS-penetrant, and selective β-secretase 1 (BACE1) inhibitor. Originally developed to overcome the liabilities of first-generation BACE1 inhibitors, it features a rationally designed fluoromethyl-substituted thioamidine core that successfully uncouples BACE1 efficacy from cytochrome P450 2D6 (CYP2D6) inhibition[1]. For procurement professionals and neuropharmacology researchers, PF-06663195 serves as a premier benchmark compound for Alzheimer's disease modeling, offering validated in vivo target occupancy metrics and an optimized ADME profile devoid of the severe drug-drug interaction (DDI) risks that plague earlier analogs [1].

Substituting PF-06663195 with earlier-generation BACE1 inhibitors (such as unmodified oxazole or pyrazole thioamidines) or broad-spectrum aspartyl protease inhibitors compromises experimental integrity. First-generation analogs frequently exhibit potent CYP2D6 inhibition (IC50 < 0.5 µM), leading to profound metabolic liabilities and victim-based DDIs that confound in vivo pharmacokinetic readouts [1]. Furthermore, generic substitutes often lack the precise pKa tuning provided by PF-06663195’s fluoromethyl group, resulting in either poor blood-brain barrier (BBB) penetrance or unacceptable hERG channel toxicity [1]. Utilizing PF-06663195 ensures robust central efficacy without the confounding variables of off-target metabolic inhibition or cardiovascular toxicity.

Elimination of CYP2D6-Mediated DDI Liability for Reproducible In Vivo Workflows

PF-06663195 was rationally designed to overcome the severe metabolic liabilities of earlier thioamidine-based BACE1 inhibitors, ensuring high reproducibility in complex in vivo workflows. While first-generation unmodified oxazole (Compound 2) and N-H pyrazole (Compound 6) analogs exhibited potent CYP2D6 inhibition (IC50 = 0.33 µM and 0.36 µM, respectively) and relied on CYP2D6 for >95% of their metabolism, PF-06663195 successfully circumvents this pathway [1]. By incorporating a fluoromethyl group to modulate the pKa of the basic amine, PF-06663195 eliminates the risk of victim-based drug-drug interactions (DDIs) and polymorphic exposure variability, making it a highly reliable procurement choice for long-term dosing studies [1].

Evidence DimensionCYP2D6 Inhibition and Metabolic Clearance
Target Compound DataNegligible CYP2D6 inhibition; avoids exclusive CYP2D6-mediated clearance
Comparator Or BaselineUnmodified oxazole (Compound 2) and N-H pyrazole (Compound 6): CYP2D6 IC50 = 0.33 µM and 0.36 µM
Quantified DifferenceComplete circumvention of CYP2D6-dependent clearance and sub-micromolar inhibition
ConditionsIn vitro human recombinant CYP (rCYP) and human liver microsome assays

Prevents confounding pharmacokinetic variability and drug-drug interactions in complex in vivo efficacy models.

Enhanced In Vivo CNS Penetrance and Central Efficacy

Achieving therapeutic concentrations in the brain without systemic toxicity is a primary challenge for BACE1 inhibitors. PF-06663195 demonstrates exceptional CNS penetration, achieving an unbound brain-to-plasma partition coefficient (Cub/Cup) of 0.93, indicating near-unity free drug equilibration across the blood-brain barrier [1]. This translates to a highly potent in vivo central efficacy (CeffCub = 24.6 nM), significantly outperforming generic substitutes that struggle to balance basicity for target binding with the lipophilicity required for CNS entry [1].

Evidence DimensionUnbound brain-to-plasma ratio (Cub/Cup) and Central Efficacy
Target Compound DataCub/Cup = 0.93; CeffCub = 24.6 nM
Comparator Or BaselineStandard unoptimized BACE1 inhibitors (typically Cub/Cup < 0.5)
Quantified DifferenceNear-unity free drug equilibration across the BBB
ConditionsIn vivo pharmacokinetic profiling

Ensures that the administered dose translates predictably to therapeutic concentrations within the central nervous system.

Validated Dose-Occupancy Metrics for PET Imaging Workflows

In translational neuroimaging workflows, PF-06663195 serves as an elite cold blocking agent due to its rigorously quantified dose-occupancy relationship. In non-human primate (NHP) PET studies using the [18F]PF-06684511 radioligand, PF-06663195 demonstrated a highly predictable, dose-dependent BACE1 occupancy ranging from 39.5% to 98.1%[1]. The established EC50 of 3.75 ng/mL and ED50 of 0.049 mg/kg provide a far more precise calibration curve than the baseline comparator LY2886721, which was dosed at a blunt 5 mg/kg to achieve blocking[1].

Evidence DimensionBrain BACE1 Target Occupancy
Target Compound DataDose-dependent occupancy (39.5%–98.1%); EC50 = 3.75 ng/mL, ED50 = 0.049 mg/kg
Comparator Or BaselineLY2886721 (dosed at 5 mg/kg for standard blocking)
Quantified DifferenceHigh-resolution sub-milligram ED50 quantification vs. standard high-dose blocking
ConditionsNon-human primate (NHP) PET imaging using [18F]PF-06684511

Provides an indispensable, calibrated cold blocking agent for validating novel BACE1 PET radiotracers in translational research.

Improved Cardiovascular Safety Margin (hERG)

Off-target hERG channel inhibition is a frequent cause of attrition for basic amine-containing CNS drugs. PF-06663195 (isoxazole 13) was optimized to mitigate this risk, exhibiting a hERG IC50 of 10.1 µM [1]. This provides an in vitro therapeutic index (CeffCup relative to hERG IC50) of 381-fold, representing a greater than 7-fold improvement compared to earlier isoxazole analogs (e.g., compound 10) [1]. This widened safety margin is critical for researchers conducting high-dose or chronic in vivo dosing regimens.

Evidence DimensionhERG Channel Inhibition (IC50) and Therapeutic Index
Target Compound DatahERG IC50 = 10.1 µM; Therapeutic Index = 381-fold
Comparator Or BaselineEarlier isoxazole analog (Compound 10)
Quantified Difference>7-fold improvement in hERG safety margin
ConditionsHuman ERG expressed in CHO cells

Allows researchers to conduct high-dose in vivo studies without the confounding artifact of acute cardiovascular toxicity.

Long-Term In Vivo Alzheimer's Disease Efficacy Modeling

Where stable, predictable CNS exposure is required without the drug-drug interaction (DDI) artifacts that confound results, PF-06663195 is the right choice. Due to its optimized Cub/Cup ratio (0.93) and complete lack of CYP2D6 metabolic liability, it serves as an ideal pharmacological tool for long-term Aβ reduction studies in transgenic rodent models [1].

Cold Blocking Agent for PET Radioligand Validation Workflows

For translational neuroimaging workflows requiring a precise calibration curve, PF-06663195 is the right choice as a definitive cold blocking agent. With its precisely mapped EC50 (3.75 ng/mL) and ED50 (0.049 mg/kg) in non-human primates, it allows for rigorous quantification of radioligand specificity when validating novel BACE1-targeted PET tracers like [18F]PF-06684511 [2].

Structural Benchmarking for CNS Drug Design

When medicinal chemistry programs need a structural reference compound to optimize the CNS penetrance and hERG safety margins of small-molecule protease inhibitors, PF-06663195 is the right choice. Its rationally designed fluoromethyl thioamidine core successfully lowers the basic amine pKa to enhance BBB crossing while maintaining target affinity, providing a superior benchmark for rational drug design[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

397.10718249 Da

Monoisotopic Mass

397.10718249 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

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